(R)-1,3-Butanediamine physical and chemical properties
(R)-1,3-Butanediamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1,3-Butanediamine, a chiral diamine with significant applications in organic synthesis and pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and its role as a versatile chemical building block.
Core Physical and Chemical Properties
(R)-1,3-Butanediamine, with the CAS number 44391-42-6, is a chiral organic compound.[1] While many reported physical properties do not distinguish between the enantiomers, the following tables summarize the available data for 1,3-butanediamine, with specific notations for the (R)-enantiomer where available.
Table 1: Physical Properties of 1,3-Butanediamine
| Property | Value | Source |
| Appearance | Colorless liquid or solid (temperature dependent) | [2] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Boiling Point | Approx. 118 °C - 147 °C | [2][3] |
| Melting Point | Approx. -50 °C to 1.63 °C (estimate) | [2][3] |
| Density | Approx. 0.861 - 0.87 g/cm³ at 20 °C | [2][3] |
| Solubility | Soluble in water | [2] |
Table 2: Chemical and Computational Data for (R)-1,3-Butanediamine
| Property | Value | Source |
| IUPAC Name | (3R)-butane-1,3-diamine | [1] |
| SMILES | C--INVALID-LINK--N | [1] |
| InChI | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 | [1] |
| CAS Number | 44391-42-6 | [1] |
| XLogP3 | -0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 88.100048391 Da | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
Spectroscopic Data
Detailed experimental spectral data for the pure (R)-enantiomer is not widely published. The following represents typical spectral data for 1,3-butanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A predicted ¹³C NMR spectrum in D₂O shows peaks corresponding to the different carbon environments in the molecule. The carbon attached to the chiral center and the terminal methyl carbon are expected to have distinct chemical shifts.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl, methylene, and amine protons, with coupling patterns that reflect their neighboring protons.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum of 1,3-butanediamine would likely show characteristic peaks for N-H stretching of the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching from the alkyl chain around 2850-2960 cm⁻¹, and N-H bending vibrations around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,3-butanediamine is expected to show a molecular ion peak (M⁺) at m/z = 88, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amine and alkyl fragments.
Experimental Protocols: Asymmetric Synthesis
The enantioselective synthesis of chiral 1,3-diamines is a topic of significant interest in organic chemistry. One established strategy involves the diastereoselective reduction of a chiral precursor. Below is a generalized experimental protocol for the synthesis of a chiral 1,3-diamine, which can be adapted for the preparation of (R)-1,3-butanediamine.
General Protocol for the Asymmetric Synthesis of a Chiral 1,3-Diamine via Diastereoselective Reduction
This protocol is based on the general principles of asymmetric synthesis of 1,3-diamines.
Step 1: Synthesis of a Chiral N-sulfinyl Imine Precursor
-
To a solution of a suitable β-aminonitrile or β-ketonitrile in an appropriate solvent (e.g., THF, CH₂Cl₂), add a chiral auxiliary such as (R)-tert-butanesulfinamide.
-
The condensation reaction is typically promoted by a dehydrating agent (e.g., Ti(OEt)₄, CuSO₄) to drive the formation of the N-sulfinyl imine.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Diastereoselective Reduction of the N-sulfinyl Imine
-
The purified chiral N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C).
-
A reducing agent (e.g., NaBH₄, L-Selectride®) is added portion-wise to the solution. The choice of reducing agent can influence the diastereoselectivity of the reaction.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched, and the resulting sulfinamide is extracted and purified.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral sulfinamide is dissolved in a suitable solvent (e.g., methanol, dioxane).
-
An acidic solution (e.g., HCl in dioxane) is added to cleave the N-S bond.
-
The reaction mixture is stirred at room temperature until the cleavage is complete.
-
The solvent is removed under reduced pressure, and the resulting crude diamine salt is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
-
The final product, (R)-1,3-butanediamine, is purified by distillation or chromatography.
Applications in Drug Development and Asymmetric Synthesis
Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often plays a critical role in the efficacy and selectivity of the final compound.
(R)-1,3-Butanediamine as a Chiral Ligand and Building Block
The two amine groups of (R)-1,3-butanediamine can act as a bidentate ligand, coordinating with metal centers to form chiral catalysts for asymmetric synthesis. These catalysts are employed to produce enantiomerically pure compounds, which is a vital aspect of modern drug development.
The diamine moiety is a common structural feature in many pharmaceutical agents. While specific drugs containing (R)-1,3-butanediamine as a core component are not extensively documented in publicly available literature, its structural motif is relevant to compounds that interact with biological targets such as G-protein coupled receptors and enzymes. The precise spatial arrangement of the amino groups in the (R)-enantiomer can lead to specific interactions with the chiral environment of a receptor or enzyme active site.
The general role of chiral diamines in drug development can be visualized as a logical progression from a chiral building block to a final, biologically active molecule.
Safety and Handling
1,3-Butanediamine is considered a corrosive substance and can cause skin and eye irritation. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide provides a summary of the available technical information for (R)-1,3-Butanediamine. Further research into specific applications and experimental conditions is recommended for scientists and developers working with this compound.
